molecular formula C45H38N2O2 B12509387 4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole

4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole

Cat. No.: B12509387
M. Wt: 638.8 g/mol
InChI Key: KSJZWZVKEVGIEH-UHFFFAOYSA-N
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Description

4,5,5-Triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of two oxazole rings, each substituted with triphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole typically involves the reaction of benzoin with benzaldehyde in the presence of ammonia. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4,5,5-Triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole lies in its dual oxazole rings and extensive phenyl substitution. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C45H38N2O2

Molecular Weight

638.8 g/mol

IUPAC Name

4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole

InChI

InChI=1S/C45H38N2O2/c1-43(2,41-46-39(33-21-9-3-10-22-33)44(48-41,35-25-13-5-14-26-35)36-27-15-6-16-28-36)42-47-40(34-23-11-4-12-24-34)45(49-42,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32,39-40H,1-2H3

InChI Key

KSJZWZVKEVGIEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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